molecular formula C19H20ClN3O4 B2518308 2-(acetylamino)-N~1~-(2-chlorobenzyl)-N~3~-(4-methoxyphenyl)malonamide CAS No. 551921-05-2

2-(acetylamino)-N~1~-(2-chlorobenzyl)-N~3~-(4-methoxyphenyl)malonamide

Cat. No.: B2518308
CAS No.: 551921-05-2
M. Wt: 389.84
InChI Key: TXOFVFQMFYRMNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(acetylamino)-N~1~-(2-chlorobenzyl)-N~3~-(4-methoxyphenyl)malonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a malonamide core substituted with acetylamino, 2-chlorobenzyl, and 4-methoxyphenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(acetylamino)-N~1~-(2-chlorobenzyl)-N~3~-(4-methoxyphenyl)malonamide typically involves multi-step organic reactions. One common approach is the condensation of malonic acid derivatives with appropriate amines and acylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(acetylamino)-N~1~-(2-chlorobenzyl)-N~3~-(4-methoxyphenyl)malonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(acetylamino)-N~1~-(2-chlorobenzyl)-N~3~-(4-methoxyphenyl)malonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(acetylamino)-N~1~-(2-chlorobenzyl)-N~3~-(4-methoxyphenyl)malonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(acetylamino)-N~1~-(2-chlorobenzyl)-N~3~-(4-hydroxyphenyl)malonamide: Similar structure with a hydroxyl group instead of a methoxy group.

    2-(acetylamino)-N~1~-(2-chlorobenzyl)-N~3~-(4-nitrophenyl)malonamide: Contains a nitro group instead of a methoxy group.

Uniqueness

2-(acetylamino)-N~1~-(2-chlorobenzyl)-N~3~-(4-methoxyphenyl)malonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-acetamido-N-[(2-chlorophenyl)methyl]-N'-(4-methoxyphenyl)propanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4/c1-12(24)22-17(18(25)21-11-13-5-3-4-6-16(13)20)19(26)23-14-7-9-15(27-2)10-8-14/h3-10,17H,11H2,1-2H3,(H,21,25)(H,22,24)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOFVFQMFYRMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)NCC1=CC=CC=C1Cl)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.